S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate
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Overview
Description
S-Phenyl 1-oxaspiro(25)octane-2-carbothioate is an organic compound with the molecular formula C14H16O2S It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate typically involves the reaction of phenylthiocarbonyldichloride with 1-oxaspiro(2.5)octane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Reactants: Phenylthiocarbonyldichloride and 1-oxaspiro(2.5)octane.
Solvent: Anhydrous tetrahydrofuran (THF).
Base: Triethylamine.
Temperature: Room temperature to 50°C.
Reaction Time: 12-24 hours.
The product is then purified by column chromatography to obtain this compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxaspiro compounds.
Scientific Research Applications
S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The oxaspiro structure provides stability and specificity to the compound, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-oxaspiro(2.5)octane: Similar structure but lacks the thiocarbonyl group.
1-Oxaspiro(2.5)octane-2-carbothioate: Similar structure but without the phenyl group.
Phenylthiocarbonyldichloride: Precursor in the synthesis of S-Phenyl 1-oxaspiro(2.5)octane-2-carbothioate.
Uniqueness
This compound is unique due to the presence of both the oxaspiro structure and the thiocarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
54885-07-3 |
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Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
S-phenyl 1-oxaspiro[2.5]octane-2-carbothioate |
InChI |
InChI=1S/C14H16O2S/c15-13(17-11-7-3-1-4-8-11)12-14(16-12)9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
HOAVZFYGAULHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(O2)C(=O)SC3=CC=CC=C3 |
Origin of Product |
United States |
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